molecular formula C15H8ClNO3S B5055794 2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B5055794
M. Wt: 317.7 g/mol
InChI Key: QCQVYDAWNRXVOS-RIYZIHGNSA-N
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Description

2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the family of benzothiophene derivatives and has shown promising results in the treatment of various neurological disorders.

Scientific Research Applications

2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species and reducing inflammation in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage. It has also been shown to have a protective effect on the blood-brain barrier, which is essential for maintaining the proper function of the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it an ideal candidate for further research and development. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. One area of research is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another area of research is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one can be synthesized by condensation of 4-chloro-3-nitrobenzaldehyde and 2-acetylthiophene in the presence of a base. The resulting product is then reduced to this compound using a reducing agent such as sodium borohydride. The purity of the compound can be further improved by recrystallization.

Properties

IUPAC Name

(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQVYDAWNRXVOS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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